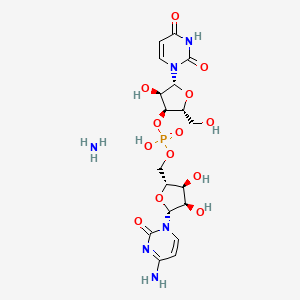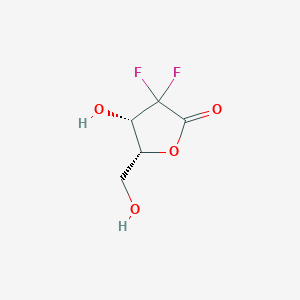
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one is a chemical compound with the molecular formula C5H6F2O4 It is a derivative of oxolan-2-one, featuring both hydroxyl and fluorine substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one typically involves the fluorination of a suitable precursor, followed by hydroxylation. One common method involves the use of dihydroxyfuranone derivatives as starting materials. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperatures to introduce the fluorine atoms. Subsequent hydroxylation can be achieved using oxidizing agents like hydrogen peroxide or catalytic systems.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-ketones, while reduction can produce difluoro-diols.
Aplicaciones Científicas De Investigación
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique properties make it a useful probe in studying enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism by which (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one: Lacks the fluorine atoms, resulting in different reactivity and biological activity.
2-deoxy-D-ribono-1,4-lactone: Similar structure but without fluorine, used in the synthesis of nucleotides and related compounds.
4-hydroxy-2-quinolones: Different core structure but similar functional groups, used in drug development.
Uniqueness
The presence of fluorine atoms in (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
122111-12-0 |
|---|---|
Fórmula molecular |
C5H6F2O4 |
Peso molecular |
168.10 g/mol |
Nombre IUPAC |
(4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H6F2O4/c6-5(7)3(9)2(1-8)11-4(5)10/h2-3,8-9H,1H2/t2-,3+/m1/s1 |
Clave InChI |
FBXJTMLCLDWDQO-GBXIJSLDSA-N |
SMILES isomérico |
C([C@@H]1[C@@H](C(C(=O)O1)(F)F)O)O |
SMILES canónico |
C(C1C(C(C(=O)O1)(F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


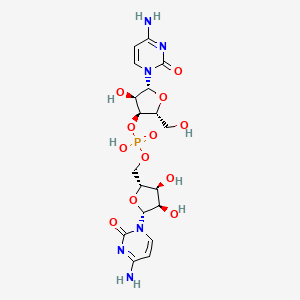

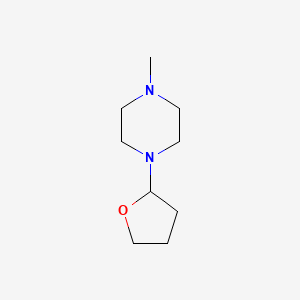
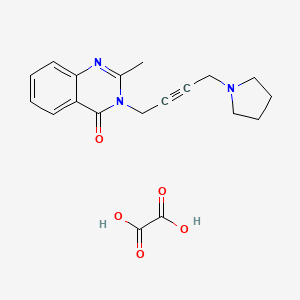
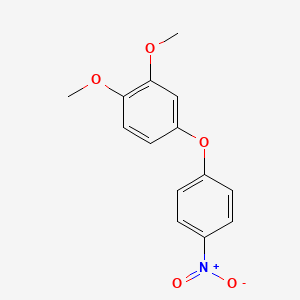
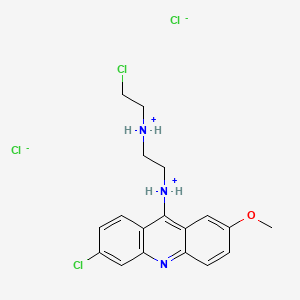


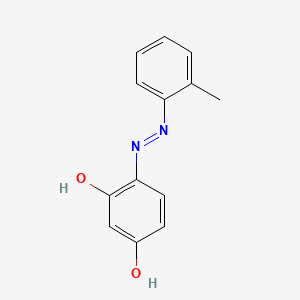
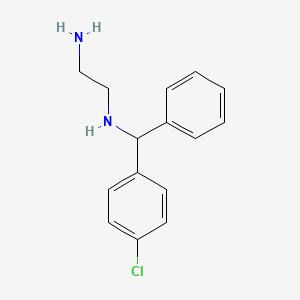
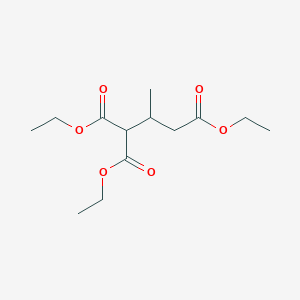

![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
